3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: Introduction of a chloro group to the biphenyl structure using reagents like chlorine or thionyl chloride under controlled conditions.
Sulfamoylation: Introduction of the N,N-dimethylsulfamoyl group through a reaction with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Carboxylation: Introduction of the carboxylic acid group via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid group.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce larger, more complex biphenyl derivatives.
Scientific Research Applications
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylsulfamoyl groups can participate in various binding interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can also play a role in these interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chloro group and a dimethylsulfamoyl group on the biphenyl structure, along with a carboxylic acid group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDYYKXRFEKKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692275 |
Source
|
Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-26-7 |
Source
|
Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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